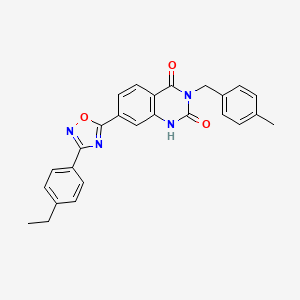
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C26H22N4O3
- Molecular Weight : 438.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing various cellular processes.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit antimicrobial properties. In particular:
- The compound has shown potential as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
- In vitro studies demonstrated moderate activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives similar to this compound exhibited inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives:
- Compounds with similar structures have been identified as effective inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF V600E mutations, which are common in various cancers .
- The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis of Related Compounds
A comparative analysis of related quinazoline derivatives can provide insights into the structure-activity relationship (SAR). The following table summarizes some key findings regarding similar compounds:
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 9b | Antiproliferative | 2.09 (MCF-7) | Strong dual EGFR/BRAF inhibitor |
| Compound 13 | Antimicrobial | 65 (E. coli) | Effective against multiple strains |
| Compound 15 | Antimicrobial | 80 (C. albicans) | Moderate activity across strains |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazoline derivatives against clinical isolates. The tested compounds exhibited varying degrees of effectiveness, with some showing significant inhibition against resistant strains .
- Case Study on Cancer Cell Lines : In a study investigating the effects of quinazoline derivatives on cancer cell lines such as MCF-7 and HepG2, several compounds demonstrated potent antiproliferative effects with IC50 values lower than those of standard chemotherapeutics .
Eigenschaften
IUPAC Name |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-3-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(14-20)27-26(32)30(25(21)31)15-18-6-4-16(2)5-7-18/h4-14H,3,15H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXSQWZYXCZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














